2-Benzylmorpholine
Overview
Description
2-Benzylmorpholine is a chemical compound with the empirical formula C11H15NO . It is a solid substance and is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-Benzylmorpholine has been accomplished starting from L-phenylalaninol by employing stereospecific rearrangement of β-amino alcohol using a catalytic amount of (CF3CO)2O as a key step . Another method involves the Baker’s yeast reduction of (Z)-α-bromocinnamaldehyde in the presence of absorbing resins .
Molecular Structure Analysis
The molecular weight of 2-Benzylmorpholine is 177.24 g/mol . The SMILES string representation of its structure is C1COC(CN1)Cc2ccccc2 .
Chemical Reactions Analysis
Morpholines, including 2-Benzylmorpholine, have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .
Physical And Chemical Properties Analysis
2-Benzylmorpholine is a solid substance . Its physical and chemical properties are influenced by its molecular structure, which includes a morpholine ring . The properties of such compounds can be predicted based on their chemistry .
Scientific Research Applications
1. Chemokine Receptor Antagonists
2-Benzylmorpholine derivatives, specifically 2-aminomethyl-4-benzylmorpholine, have been studied for their applications as CCR3 chemokine receptor antagonists. These compounds show promise in treating asthma, allergic rhinitis, and other inflammatory diseases due to their high affinity in the 10 - 100 pM range (Expert Opinion on Therapeutic Patents, 2004).
2. Synthesis Methods
An alternate synthesis of (R)-2-benzylmorpholine, an appetite suppressant agent, using Sharpless asymmetric epoxidation strategy, demonstrates the compound's significance in pharmaceutical synthesis. This method yields a significant overall yield of 24% (Tetrahedron Letters, 2016).
3. Conformation Studies
In a study involving N-methylmorpholine-N-oxide (NMMO), a solvent for cellulose, the N-oxide group showed a strong preference for the axial position. The research provided insights into the conformations of such molecules, including N-benzylmorpholine-N-oxide as a reference compound (Polymer, 2003).
4. Pharmaceutical Intermediate Production
2-Benzylmorpholine derivatives have been used in the synthesis of pharmaceutical intermediates. For example, a practical synthesis of chiral 2-morpholine was developed for a new investigational drug candidate, showcasing the compound's importance in drug development (Organic Process Research & Development, 2009).
Future Directions
2-Benzylmorpholine is currently used for research and development purposes . Its future directions could include further exploration of its synthesis methods and potential applications.
Relevant Papers
Several papers have been published on the synthesis and properties of morpholines, including 2-Benzylmorpholine . These papers provide valuable insights into the chemical reactions, synthesis methods, and potential applications of 2-Benzylmorpholine .
properties
IUPAC Name |
2-benzylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFCMGWCEXUGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927378 | |
Record name | 2-Benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylmorpholine | |
CAS RN |
131887-48-4, 87955-28-0 | |
Record name | 2-Benzylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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